

Application Notes and Protocols: LaavsdInpnapr Antibody for Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | LaavsdInpnapr | |
| Cat. No.: | B12397035 | Get Quote |

Introduction

The La-related proteins (LaRPs) constitute a superfamily of highly conserved RNA-binding proteins that play crucial roles in RNA metabolism, including processing, maturation, and translation regulation.[1] These proteins are characterized by a conserved La-module, which is responsible for RNA binding.[1] The **LaavsdInpnapr** antibody is a critical tool for researchers investigating the function and regulation of this specific member of the LaRP family. This document provides detailed application notes and protocols for the use of the **LaavsdInpnapr** antibody in Western blotting applications.

Product Information

| Product Name | LaavsdInpnapr Antibody |
|-----------------------|--|
| Target Protein | LaavsdInpnapr |
| Host Species | Rabbit |
| Clonality | Polyclonal |
| Isotype | IgG |
| Applications | Western Blot (WB) |
| Recommended Dilutions | 1:500 - 1:2000 for Western Blot |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |



Protein Function and Signaling Pathway

LaavsdInpnapr, as a member of the La-related protein superfamily, is presumed to be involved in the regulation of RNA metabolism.[1] The broader LaRP family modulates mRNA stability and translation through interactions with the 3' UTR of mRNAs and the poly(A)-binding protein (PABP).[1] For instance, LaRP4A, a vertebrate homolog, is known to play a role in the poly(A) lengthening of mRNAs.[1] LaRP6 is involved in the biosynthesis of collagen by binding to a specific stem-loop structure in the 5' UTR of collagen mRNAs.[1] The precise signaling pathways involving LaavsdInpnapr are still under investigation, but it is hypothesized to be a key regulator in cellular processes governed by RNA stability and translation.

Below is a generalized diagram illustrating the potential role of **LaavsdInpnapr** in post-transcriptional regulation.

Caption: Hypothetical role of **Laavsdinpnapr** in mRNA translation and stability.

Quantitative Data Summary

The following table summarizes typical results obtained with the **LaavsdInpnapr** antibody in Western blot experiments across various cell lysates. The signal intensity is normalized to a loading control (e.g., GAPDH or β -actin).

| Cell Lysate | LaavsdInpnapr Expression Level (Relative Units) | Recommended Loading Amount (μg) |
|-------------|--|------------------------------------|
| HeLa | 1.00 ± 0.12 | 20-30 |
| Jurkat | 0.75 ± 0.09 | 20-30 |
| HEK293T | 1.25 ± 0.15 | 15-25 |
| MCF-7 | 0.90 ± 0.10 | 20-30 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A. Sample Preparation (Cell Lysates)



- Cell Lysis:
 - Wash cells with ice-cold 1X PBS and aspirate.[2]
 - Add 1X SDS sample buffer (e.g., 100 μl per well of a 6-well plate).[2]
 - Scrape cells and transfer the lysate to a microcentrifuge tube.
 - Sonicate for 10-15 seconds to lyse cells and shear DNA.[2]
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Sample Preparation for Electrophoresis:
 - \circ Take an aliquot of lysate containing the desired amount of protein (typically 10-50 μ g per lane).
 - Add an equal volume of 2X Laemmli buffer.
 - Boil the samples at 95-100°C for 5 minutes.[3][4]
 - Centrifuge briefly to pellet any debris.

B. SDS-PAGE and Protein Transfer

- Gel Electrophoresis:
 - Load 20 μl of the prepared samples onto an SDS-PAGE gel.[2]
 - Include a pre-stained protein ladder to monitor migration.
 - Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:



- Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in 1X transfer buffer.
- Assemble the transfer stack and perform the electrotransfer according to the manufacturer's protocol.[3]
- After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[3]

C. Immunoblotting

- · Blocking:
 - Wash the membrane briefly with 1X TBST.
 - Incubate the membrane in blocking buffer (5% w/v non-fat dry milk or BSA in 1X TBST) for
 1 hour at room temperature with gentle agitation.[4]
- Primary Antibody Incubation:
 - Dilute the LaavsdInpnapr antibody to the recommended working concentration (e.g., 1:1000) in blocking buffer.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.[2][3][4]
- Washing:
 - Wash the membrane three times for 5-10 minutes each with 1X TBST.[4]
- Secondary Antibody Incubation:
 - Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[3]



- · Final Washes:
 - Wash the membrane three times for 10 minutes each with 1X TBST.

D. Detection

- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[4]
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using an imaging system or X-ray film.[3][4]

Western Blot Workflow

The following diagram outlines the key steps in the Western blotting protocol.

Caption: Overview of the Western blotting workflow.

Troubleshooting



| Problem | Possible Cause | Solution |
|---------------------------------|--|--|
| No Signal | Inactive antibody | Use a fresh aliquot of antibody. |
| Insufficient protein load | Increase the amount of protein loaded. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody or perform affinity purification. |
| Protein degradation | Use protease inhibitors during sample preparation. | |

For further assistance, please contact our technical support team.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The La-related proteins: structures and interactions of a versatile superfamily of RNAbinding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. antibodiesinc.com [antibodiesinc.com]







- 4. sinobiological.com [sinobiological.com]
- To cite this document: BenchChem. [Application Notes and Protocols: LaavsdInpnapr Antibody for Western Blot]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397035#laavsdInpnapr-antibody-for-western-blot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com